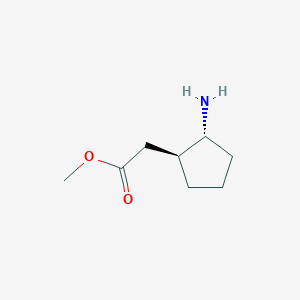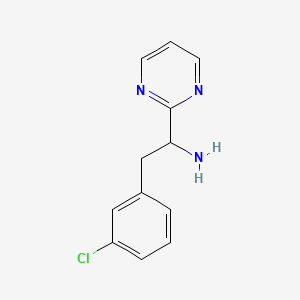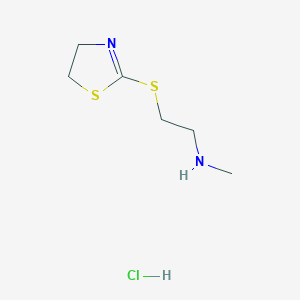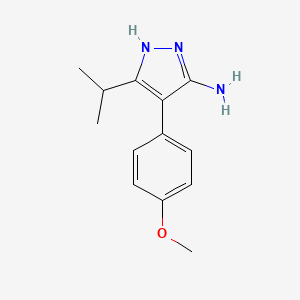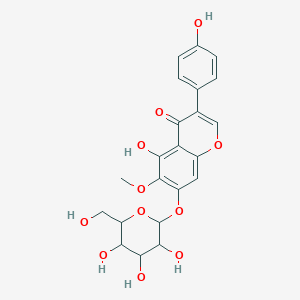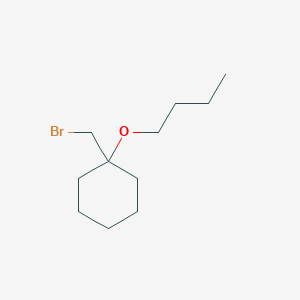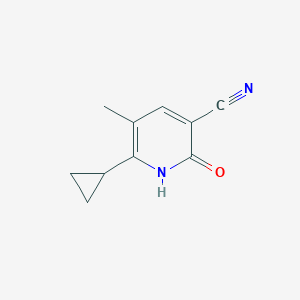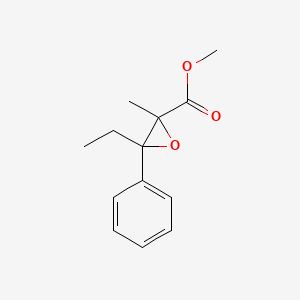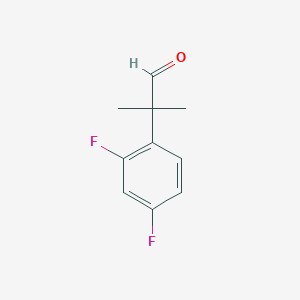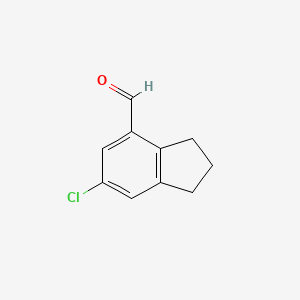
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H9ClO. It belongs to the class of indene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a chloro substituent at the 6th position and an aldehyde group at the 4th position of the indene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene-4-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 6-chloro-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid: An oxidized form of the compound with different chemical properties.
4,6-dimethyl-2,3-dihydro-1H-indene: Features methyl groups instead of a chloro substituent, leading to different reactivity and applications.
Uniqueness
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-6H,1-3H2 |
InChI Key |
DINHNXJQZFUCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


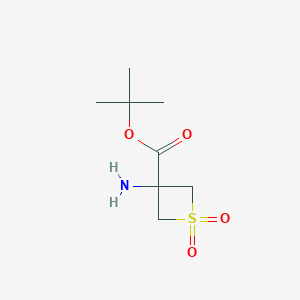

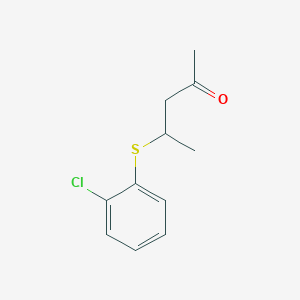
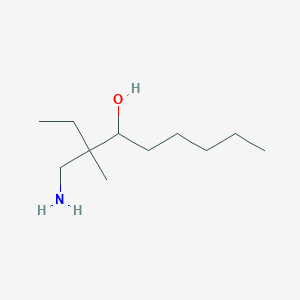
![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)
